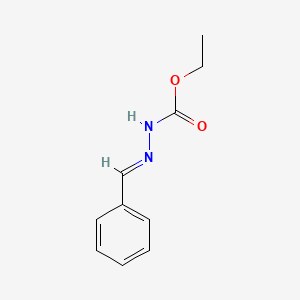

Ethyl 2-benzylidenehydrazinecarboxylate

Description

Properties

CAS No. |

16208-36-9 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

ethyl N-[(E)-benzylideneamino]carbamate |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(13)12-11-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)/b11-8+ |

InChI Key |

FHPDVJQZJBNJCK-DHZHZOJOSA-N |

Isomeric SMILES |

CCOC(=O)N/N=C/C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)NN=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzylidenehydrazinecarboxylate can be synthesized through the condensation reaction between ethyl hydrazinecarboxylate and benzaldehyde. The reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylidenehydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.

Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups attached to the benzylidene moiety.

Scientific Research Applications

Ethyl 2-benzylidenehydrazinecarboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug design and development, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-benzylidenehydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent bonds with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 2-Benzylidenehydrazinecarboxylate

- Structural Difference : Replaces the ethyl ester (–COOEt) with a bulkier tert-butoxycarbonyl (–COOtBu) group .

- Reactivity : The tert-butyl group enhances steric hindrance, reducing nucleophilic attack rates compared to the ethyl analog. For example, in visible light-mediated aerobic oxidative cleavage, the tert-butyl derivative achieves 68% yield, whereas ethyl analogs may require alternative pathways .

- Applications : Preferred in peptide synthesis due to improved stability under acidic conditions .

Phenyl 2-Benzylidenehydrazinecarboxylate

- Structural Difference : Substitutes the ethyl ester with a phenyl (–COOPh) group, increasing aromaticity .

- Reactivity : The electron-withdrawing phenyl group accelerates cyclization reactions. For instance, phenyl derivatives react faster with hexylamine to form hydrazide derivatives (99% yield) compared to ethyl esters .

- Applications : Utilized in high-yield syntheses of ureas and thioureas for antimicrobial agents .

2-Benzothiazolyl Acetohydrazide

- Structural Difference : Replaces the ethyl ester with a benzothiazole ring fused to a hydrazide (–CONHNH2) group .

- Reactivity : The hydrazide group facilitates metal coordination. For example, Hg(II) and Pd(II) complexes derived from this compound exhibit enhanced thermal stability (decomposition >250°C) compared to ethyl ester analogs .

- Applications : Used in catalysis and as chemosensors for metal ion detection .

Research Findings and Contrasts

- Synthetic Flexibility: Ethyl esters exhibit broader solvent compatibility (e.g., ethanol, DMF) compared to tert-butyl derivatives, which require non-polar solvents like PhCF₃ .

- Thermal Stability : Hydrazide derivatives (e.g., 2-benzothiazolyl acetohydrazide) exhibit superior thermal stability (>250°C) due to metal coordination, unlike ester-based analogs .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-benzylidenehydrazinecarboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of ethyl hydrazinecarboxylate with benzaldehyde derivatives. A representative method involves refluxing equimolar amounts of ethyl N-aminocarbamate and benzaldehyde in ethanol for 3 hours, followed by cooling and filtration to isolate the product as a white solid (55% yield) . Key optimization parameters include solvent choice (e.g., ethanol for solubility), temperature (reflux at ~78°C), and stoichiometric ratios. Purification often employs recrystallization in methanol or hexane to achieve >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm the hydrazone bond (δ ~7.8–8.0 ppm for imine protons) and ester group (δ ~4.2–4.4 ppm for ethyl CH₂) .

- IR Spectroscopy : Peaks at ~1674 cm⁻¹ (C=O stretch of ester) and ~1535 cm⁻¹ (N–H bend of hydrazone) .

- Mass Spectrometry : HRMS (EI) for molecular ion verification (e.g., [M]+ at m/z 247.1694) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

The hydrazone moiety enables nucleophilic addition at the imine carbon, while the ester group participates in hydrolysis or aminolysis. For example, reaction with alkylamines under reflux in PhCF₃ yields substituted hydrazinecarboxamides via nucleophilic displacement . Cyclization reactions with heterocyclic amines (e.g., quinoxaline derivatives) can generate bioactive heterocycles .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic equilibria (e.g., E/Z isomerism in hydrazones).

- Computational Validation : DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental data .

- Supplementary Techniques : X-ray crystallography for unambiguous structural confirmation .

Q. What methodologies optimize the yield of this compound in large-scale synthesis?

Yield improvement strategies:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 20 minutes vs. 3 hours under conventional heating) while maintaining ~60–70% yield .

- Catalytic Additives : Use of acetic acid or molecular sieves to absorb water and shift equilibrium toward product formation .

- Continuous Flow Reactors : Enhances mixing and heat transfer for scalable production .

Q. How does the compound interact with biological targets, and what experimental models validate these mechanisms?

The hydrazone group chelates metal ions (e.g., Fe³⁺, Cu²⁺), enabling antioxidant or antimicrobial activity. Studies employ:

- Molecular Docking : To predict binding affinity with enzymes like glutathione peroxidase (antioxidant) or bacterial dihydrofolate reductase (antimicrobial) .

- In Vitro Assays : MTT tests for cytotoxicity and agar diffusion for antimicrobial activity .

- Spectrophotometric Titration : To quantify metal-chelation efficiency (e.g., UV-Vis absorbance shifts at λ = 450 nm) .

Methodological Considerations

- Contradiction Analysis : Cross-validate synthetic yields and spectral data across multiple batches to identify systematic errors (e.g., solvent purity, atmospheric moisture) .

- Biological Studies : Use positive controls (e.g., ascorbic acid for antioxidant assays) and replicate experiments in triplicate to ensure statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.